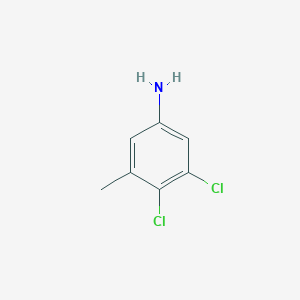

![molecular formula C15H17N5O B2633110 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide CAS No. 1645464-98-7](/img/structure/B2633110.png)

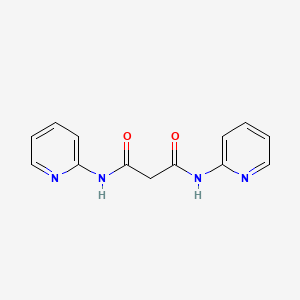

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide” is a versatile chemical compound with a unique structure. It is a type of N-cyanoacetamide derivative, which are considered important precursors for heterocyclic synthesis .

Synthesis Analysis

The synthesis of cyanoacetamides like “N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide” is unique and complex, contributing to its potential in various scientific research endeavors.Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Synthesis and Antitumor Activity

One area of research involving this compound is in the synthesis of novel derivatives with potential antitumor activities. For example, the synthesis of pyrimidiopyrazole derivatives has been investigated, showing outstanding in vitro antitumor activity against HepG2 cell lines. The study included molecular docking and density functional theory (DFT) studies to evaluate the interaction energies and stability of the new compounds (Fahim et al., 2019).

Synthesis of Heterocycles

Research has also focused on the synthesis of new heterocyclic compounds incorporating the pyrazolopyridine moiety, leading to the development of compounds with antimicrobial properties. This work involves complex synthetic pathways to create novel structures with potential biological applications (Abu-Melha, 2013).

Development of Antimicrobial Agents

Another research direction is the synthesis and evaluation of new anthraquinone derivatives incorporating the pyrazole moiety for antimicrobial applications. This involves exploring the chemical space around the compound to generate new molecules with potential for treating infections (Gouda et al., 2010).

Enhancement of Polymer Applications

The compound has also been studied for its potential in enhancing the properties of molecular imprinted polymers. This research focuses on optimizing the compound for use in polymer applications, aiming to improve the physical and chemical properties of polymers for various applications, including antimicrobial activities and molecular docking studies (Fahim & Abu-El Magd, 2021).

Mechanism of Action

Future Directions

“N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide” holds tremendous potential in various scientific research endeavors. The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name |

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-19(2)11-15(21)18-14(8-16)12-9-17-20(10-12)13-6-4-3-5-7-13/h3-7,9-10,14H,11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVCPMSWAXJKSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC(C#N)C1=CN(N=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

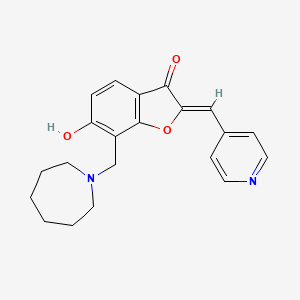

![4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one](/img/structure/B2633027.png)

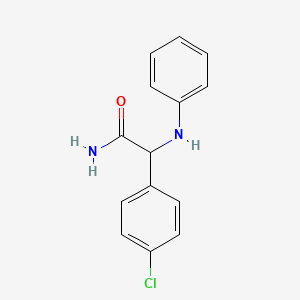

![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2633029.png)

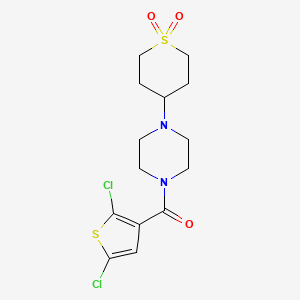

![5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633032.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide](/img/structure/B2633033.png)

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)

![1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B2633042.png)